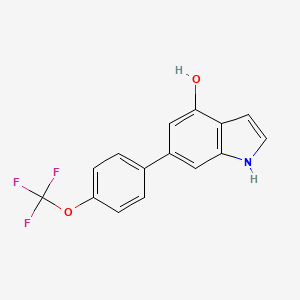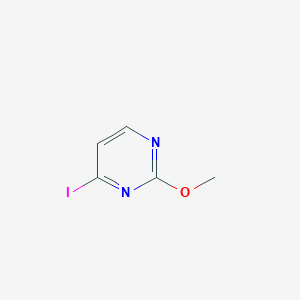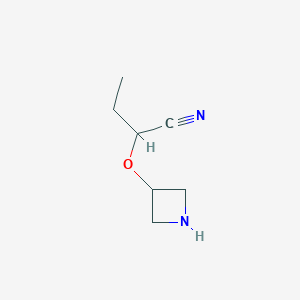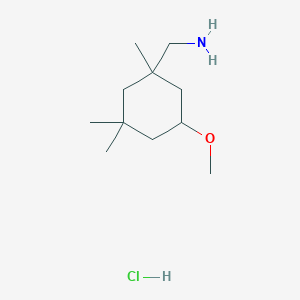
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-1,3,3-trimethylcyclohexane and methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent, a catalyst, and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine: The base form of the compound without the hydrochloride group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)amine: Another related compound with a different substitution pattern.
Uniqueness
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride is unique due to its specific structure and the presence of both methoxy and amine functional groups. This combination of features may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H24ClNO |
|---|---|
Molecular Weight |
221.77 g/mol |
IUPAC Name |
(5-methoxy-1,3,3-trimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)5-9(13-4)6-11(3,7-10)8-12;/h9H,5-8,12H2,1-4H3;1H |
InChI Key |
INZHGDRJQMSIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


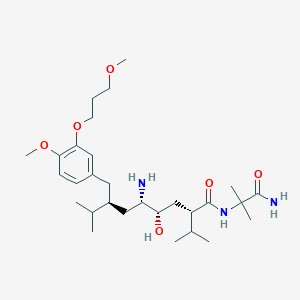
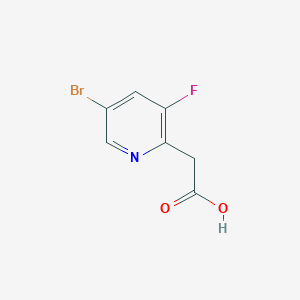
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
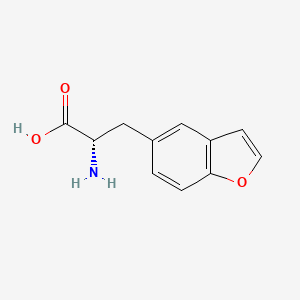
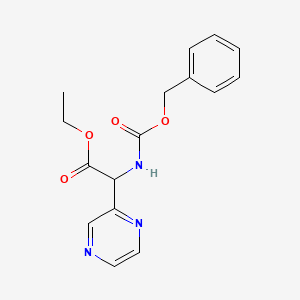
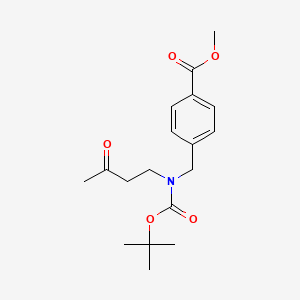
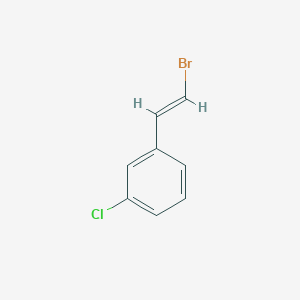
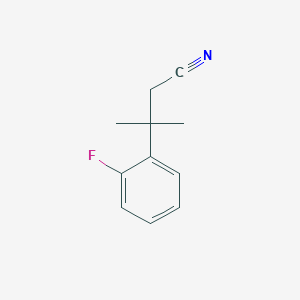


![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
